2,7-Di-tert-butylacridin-9(10H)-one
Description
2,7-Di-tert-butylacridin-9(10H)-one is a substituted acridinone derivative characterized by two bulky tert-butyl groups at positions 2 and 7 of the acridine backbone. Acridinones are aromatic heterocycles with a ketone group at position 9, widely studied for their fluorescence, biological activity, and roles in organic synthesis .
Properties
Molecular Formula |
C21H25NO |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,7-ditert-butyl-10H-acridin-9-one |
InChI |
InChI=1S/C21H25NO/c1-20(2,3)13-7-9-17-15(11-13)19(23)16-12-14(21(4,5)6)8-10-18(16)22-17/h7-12H,1-6H3,(H,22,23) |
InChI Key |
MBGISWAEISPTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butylacridin-9(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a wide range of functionalized acridines.
Scientific Research Applications
2,7-Di-tert-butylacridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with DNA and other biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butylacridin-9(10H)-one involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Table 1: Structural Features of Selected Acridinones
Key Observations :
- Electronic Effects: Tert-butyl groups are electron-donating via inductive effects, which may stabilize the acridinone core and alter UV/fluorescence properties compared to electron-withdrawing groups (e.g., fluorine in 2c) .
Physical Properties
Table 2: Physical Property Comparison
Key Observations :
- Melting Points : Bulky tert-butyl groups likely lower melting points compared to planar, rigid analogs like 7-Fluoro-1,3-diphenylacridin-9(10H)-one (294–295°C) due to reduced crystal packing efficiency .
- Solubility : The tert-butyl groups enhance lipophilicity (predicted logP >4), favoring solubility in organic solvents like dichloromethane or toluene, unlike polar derivatives (e.g., 1,3-dimethoxy) .
Key Observations :
- Synthesis : Bulky substituents may require specialized conditions (e.g., microwave-assisted synthesis) to improve yields, as seen in analogs like 7-Chloro-1,3-diphenylacridin-9(10H)-one (76% yield) .
- Applications : The tert-butyl derivative’s steric bulk could enhance photostability in fluorescence applications compared to smaller analogs like 2-Chloroacridin-9(10H)-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
